1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring attached to a pyridine ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-2-methylpyridine with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)piperidine: Shares the piperidine ring but differs in the substituents attached to it.
6-Methylpyridin-2-yl)ethanone: Contains the pyridine ring but lacks the piperidine moiety.
Uniqueness
1-(2-(6-Amino-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of a piperidine ring and a pyridine ring with an ethanone group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-(6-amino-2-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-11(6-7-13(14)15-9)12-5-3-4-8-16(12)10(2)17/h6-7,12H,3-5,8H2,1-2H3,(H2,14,15) |
InChI Key |
WHWWMCMLLSEWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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